molecular formula C18H32O2 B1226245 7-Octadecynoic acid CAS No. 19220-35-0

7-Octadecynoic acid

Cat. No.: B1226245
CAS No.: 19220-35-0
M. Wt: 280.4 g/mol
InChI Key: XXUPLYBCNPLTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A secreted member of the TNF receptor superfamily that negatively regulates osteoclastogenesis. It is a soluble decoy receptor of RANK LIGAND that inhibits both CELL DIFFERENTIATION and function of OSTEOCLASTS by inhibiting the interaction between RANK LIGAND and RECEPTOR ACTIVATOR OF NUCLEAR FACTOR-KAPPA B.

Scientific Research Applications

Synthesis and Structural Properties

  • 7-Octadecynoic acid, along with other related compounds, was synthesized to study their structural properties. The synthesis methods provided clear structural identification and comparison with other octadecenoic acids. This research is foundational in understanding the chemical properties of this compound and related compounds (Fusari, Greenlee, & Brown, 1951).

Protein Palmitoylation in Mammalian Cells

  • This compound is used as a probe in the study of protein palmitoylation, a post-translational modification crucial for protein trafficking and membrane tethering. This research provides insights into protein functions in human cells and identifies numerous palmitoylated proteins (Martin & Cravatt, 2009).

Role in Peroxisome Proliferator-Activated Receptor Agonism

  • This compound has been identified as an agonist for peroxisome proliferator-activated receptor γ (PPARγ). PPARγ agonists are significant in medical research due to their potential applications in treating diseases like diabetes and in inhibiting fibrosis in hepatic cells (Ohtera et al., 2013).

Investigation in Novel Phospholipids

  • Research on the synthesis and properties of phospholipids incorporating acetylenic fatty acids, including this compound, provides insights into the creation of novel phospholipids. These findings can contribute to the understanding of lipid membranes and their functions (Pisch et al., 1997).

Antifungal Properties

  • Acetylenic acids, including this compound, have demonstrated potent antifungal activities against various fungal strains. This research highlights the potential of this compound in developing new antifungal treatments (Li et al., 2008).

Biochemical and Biological Properties

  • Studies have compared the physical and biological properties of various octadecynoic acids, including this compound. This research helps in understanding the influence of unsaturation position on the properties of these acids (Gunstone, 1973).

Antithrombotic Lipids Research

  • This compound has been investigated for its potential in antithrombotic lipid research. Understanding its effects on blood coagulation processes can contribute to medical applications in preventing blood clots (Yang et al., 2011).

Antibacterial Activity

  • Research on the antibacterial activity of this compound and its derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggests potential applications in treating bacterial infections (Carballeira et al., 2017).

Properties

CAS No.

19220-35-0

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadec-7-ynoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,13-17H2,1H3,(H,19,20)

InChI Key

XXUPLYBCNPLTIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#CCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCC#CCCCCCC(=O)O

Synonyms

FDCR 1 Protein
FDCR-1 Protein
Follicular Dendritic Cell Derived Receptor 1
Follicular Dendritic Cell-Derived Receptor-1
OCIF Protein
Osteoclastogenesis Inhibitory Factor
Osteoprotegerin
Receptors, Tumor Necrosis Factor, Member 11b
Tumor Necrosis Factor Receptor 11b
Tumor Necrosis Factor Receptor Superfamily, Member 11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Octadecynoic acid
Reactant of Route 2
Reactant of Route 2
7-Octadecynoic acid
Reactant of Route 3
Reactant of Route 3
7-Octadecynoic acid
Reactant of Route 4
Reactant of Route 4
7-Octadecynoic acid
Reactant of Route 5
Reactant of Route 5
7-Octadecynoic acid
Reactant of Route 6
Reactant of Route 6
7-Octadecynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.